molecular formula C17H14BrFN2OS B2455485 4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide CAS No. 391223-84-0

4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide

Cat. No.: B2455485
CAS No.: 391223-84-0
M. Wt: 393.27
InChI Key: IPSRPFNIQNOYIT-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide is a complex organic compound characterized by its bromine, fluorine, cyano, and benzothiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate precursors under acidic conditions. Subsequent steps may include halogenation, cyanation, and amide formation.

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine to a higher oxidation state.

  • Reduction: Reduction of the cyano group to an amine.

  • Substitution: Replacement of the fluorine atom with other groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: Bromine derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted benzothiophenes.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its interaction with biological targets.

  • Medicine: Investigating its potential as a therapeutic agent.

  • Industry: Use in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The cyano and benzothiophene groups may play a role in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl derivatives

  • Other fluorinated benzamide compounds

Uniqueness: This compound is unique due to its combination of bromine, fluorine, and cyano groups on the benzothiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2OS/c1-9-2-4-11-13(8-20)17(23-15(11)6-9)21-16(22)12-5-3-10(18)7-14(12)19/h3,5,7,9H,2,4,6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSRPFNIQNOYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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